4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid 4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0801537
InChI: InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)19-10-8-18(9-11-19)23-21(26)16-20(22(27)28)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,23,26)(H,27,28)/b20-16+
SMILES: CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol

4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid

CAS No.:

Cat. No.: VC0801537

Molecular Formula: C22H25N3O3

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid -

Specification

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name (E)-4-[4-(4-ethylpiperazin-1-yl)anilino]-4-oxo-2-phenylbut-2-enoic acid
Standard InChI InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)19-10-8-18(9-11-19)23-21(26)16-20(22(27)28)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,23,26)(H,27,28)/b20-16+
Standard InChI Key FYNIOBGTIPIEQG-CAPFRKAQSA-N
Isomeric SMILES CC[NH+]1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)[O-]
SMILES CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O
Canonical SMILES CC[NH+]1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator